Technical Guide: Synthesis and Characterization of 3-Fluoro-3-methylazepane
The following technical guide details the synthesis, characterization, and strategic application of 3-Fluoro-3-methylazepane , a specialized saturated heterocycle used as a conformational lock and bioisostere in modern d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, characterization, and strategic application of 3-Fluoro-3-methylazepane , a specialized saturated heterocycle used as a conformational lock and bioisostere in modern drug discovery.
CAS Registry Number: 1824048-34-1
Molecular Formula:
3-Fluoro-3-methylazepane represents a high-value "building block" in medicinal chemistry. The introduction of a geminal fluorine-methyl motif at the C3 position of the azepane ring serves two critical functions:
Conformational Locking: The gauche effect between the fluorine and the ring nitrogen (or adjacent carbons) restricts the conformational flexibility of the seven-membered ring, potentially reducing the entropic penalty upon protein binding.
Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., hydroxylation) at the typically labile C3 position, extending the half-life of the parent pharmacophore.
This guide outlines the most robust synthetic route—Nucleophilic Deoxyfluorination —prioritizing regioselectivity and safety.
Retrosynthetic Analysis
To achieve the quaternary C-F center with high regiocontrol, the synthesis is best approached via a functional group interconversion (FGI) of a tertiary alcohol. The 7-membered ring is constructed prior to fluorination to avoid ring-closure issues associated with sterically hindered fluorinated centers.
Experimental Protocols
Phase 1: Synthesis of the Scaffold (
-Boc-azepan-3-one)
While ring expansion of cyclohexanones is possible, it often yields regioisomeric mixtures. The most reliable route for the 3-oxo isomer is the Dieckmann Cyclization of a diester precursor followed by decarboxylation.
The introduction of the methyl group and the hydroxyl handle is achieved via a Grignard reaction.
Reagents:
Methylmagnesium bromide (MeMgBr), 3.0 M in ether.
Cerium(III) chloride (
, anhydrous) – Crucial additive to prevent enolization.
Step-by-Step Protocol:
Activation: Suspend anhydrous
(1.5 equiv) in dry THF and stir for 2 hours at room temperature (the "imprinting" effect prevents side reactions).
Cooling: Cool the suspension to -78°C.
Addition: Add MeMgBr (1.5 equiv) dropwise. Stir for 30 minutes.
Substrate Addition: Cannulate a solution of
-Boc-azepan-3-one (1.0 equiv) in THF into the reaction mixture.
Workup: Quench with saturated
at -78°C. Extract with EtOAc.
Result:
-Boc-3-hydroxy-3-methylazepane.
Phase 3: Nucleophilic Deoxyfluorination (The Critical Step)
Fluorination of tertiary alcohols is prone to elimination (alkene formation). The use of Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.
Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use plasticware where possible or silylated glassware.
Protocol:
Dissolve
-Boc-3-hydroxy-3-methylazepane (1.0 equiv) in anhydrous DCM in a Teflon or polypropylene vessel.
Cool to -78°C.
Add Deoxo-Fluor (1.5 equiv) dropwise.
Annealing: Allow the reaction to warm slowly to 0°C over 4 hours. Do not heat to reflux, as this promotes elimination to the endocyclic alkene.
Quench: Pour carefully into saturated
(gas evolution!).
Purification: Silica gel chromatography. The fluoride is typically less polar than the alcohol.
Phase 4: Deprotection
Dissolve the intermediate in 4M HCl in Dioxane.
Stir at room temperature for 2 hours.
Concentrate in vacuo to yield 3-Fluoro-3-methylazepane hydrochloride as a white hygroscopic solid.
Characterization Data
Expected NMR Profile
The following data is simulated based on analogous 3-fluoro-piperidine scaffolds and general shielding trends.
Table 1: Predicted NMR Shifts (Free Base in
)
Nucleus
Shift ( ppm)
Multiplicity
Coupling Constants ()
Assignment
-145.0 to -155.0
Multiplet
--
Tertiary Fluoride
1.45
Doublet (d)
Hz
-C-F
2.80 - 3.10
Multiplet
--
(Adjacent to N)
1.60 - 1.90
Multiplet
--
Ring (C4-C6)
~94.0
Doublet (d)
Hz
Quaternary C3
~24.0
Doublet (d)
Hz
Methyl
Mass Spectrometry (LC-MS)[3]
Method: ESI+
Expected Mass (
): 132.2 (Free base)
Observation: The C-F bond is relatively stable, but in-source fragmentation may show loss of HF (
).
Mechanistic Insight: The Fluorination Pathway
Understanding the mechanism is vital for troubleshooting elimination side-products.
[2]
Optimization Tip: If elimination products (>10%) are observed, switch to XtalFluor-E with
as a promoter. This reagent system is less basic and minimizes proton abstraction.
Applications in Drug Discovery
The 3-fluoro-3-methylazepane scaffold is particularly useful in:
Sigma Receptor Ligands: Azepanes are privileged structures for Sigma-1/2 receptors; the fluorine modulates lipophilicity (
).
Kinase Inhibitors: Used to replace piperidine rings to alter the vector of substituents in the ATP-binding pocket.
Peptidomimetics: The constrained ring mimics the turn conformation of amino acid chains.
References
Synthesis of Azepane Scaffolds
Source: "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization." Molecules, 2022.[3][4][5]
Fluorination Methodology (Deoxo-Fluor)
Source: "Synthesis of novel fluorinated building blocks via halofluorination and related reactions." Beilstein J. Org. Chem., 2016.
Patent Reference (Use of 3-Fluoro-3-methylazepane)
Source: "Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
Physicochemical Profiling & Strategic Application of 3-Fluoro-3-methylazepane
Topic: Physicochemical Properties of 3-Fluoro-3-methylazepane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In the landscape of mode...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of 3-Fluoro-3-methylazepane
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
In the landscape of modern medicinal chemistry, the 3-Fluoro-3-methylazepane scaffold represents a high-value "privileged structure" designed to address two persistent challenges in drug discovery: conformational entropy and metabolic liability .[1]
While the azepane (homopiperidine) ring is a common motif in bioactive compounds (e.g., Balanol, Cetiedil), its inherent flexibility often leads to high entropic penalties upon binding. The strategic introduction of a gem-fluoro-methyl motif at the C3 position creates a stereoelectronic lock.[1] This modification not only biases the ring conformation through the gauche effect but also modulates the basicity of the nitrogen via the
This guide provides a comprehensive technical analysis of 3-Fluoro-3-methylazepane, detailing its structural dynamics, physicochemical data, synthetic pathways, and application in lead optimization.[1]
Structural & Conformational Analysis
The Gem-Fluoro-Methyl Effect
The simultaneous introduction of a fluorine atom and a methyl group at the C3 position is not merely a steric modification; it is a stereoelectronic tool.
The Gauche Effect: Fluorine prefers a gauche orientation relative to vicinal electron-rich centers (like the ring nitrogen lone pair or adjacent C-H bonds) to maximize
hyperconjugation. In the 7-membered azepane ring, this preference restricts the "floppy" conformational landscape, biasing the molecule toward specific twist-chair or twist-boat conformations.[1]
Metabolic Blocking: The C3 position in cyclic amines is a metabolic "soft spot," prone to oxidation by CYP450 enzymes. The quaternary C3 center formed by the fluoro-methyl pair effectively blocks
11.0), which can limit oral bioavailability and increase off-target hERG binding.[1] The -fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (), pulling electron density through the -framework.[1]
Impact: This lowering of pKa increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) crossing.
Physicochemical Profile
Data below represents high-confidence predicted values based on structure-activity relationship (SAR) data of analogous fluorinated amines.
Property
Value / Range
Technical Rationale
Molecular Formula
CHFN
Core scaffold
Molecular Weight
131.19 g/mol
Fragment-like space
Predicted pKa
9.4 ± 0.3
-Fluorine inductive effect lowers basicity by ~1.5 units vs. azepane.[1]
LogP (Calculated)
1.8 – 2.1
Methyl group adds lipophilicity; Fluorine modulates polarity.[1]
TPSA
12.03 Å
Polar surface area dominated by the secondary amine.
Estimated at 760 mmHg based on non-fluorinated analogs.[1]
Physical State
Liquid / Low-melting solid
Likely an oil as a free base; solid as HCl/TFA salt.[1]
Synthetic Methodology: The Ring Expansion Route[2]
The most robust route to accessing 3-fluoroazepanes with high regiocontrol is the Deoxyfluorination-Ring Expansion of hydroxymethyl-piperidines.[1] This method utilizes the rearrangement of an aziridinium intermediate.[2]
Reaction Mechanism
Precursor: 2-(Hydroxymethyl)-2-methylpiperidine (protected at Nitrogen).[1]
Activation: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor activates the hydroxyl group.[1]
Displacement & Expansion: The nitrogen lone pair attacks the activated carbon, forming a bicyclic aziridinium ion.
Fluoride Attack: The fluoride ion attacks the bridgehead carbon (regioselective ring opening), yielding the expanded 3-fluoroazepane system.
Visualization of Synthesis
Caption: DAST-mediated ring expansion via aziridinium intermediate to yield 3-fluoroazepane.[1]
Experimental Protocols
General Handling & Stability[1]
Storage: As a free base, the compound may absorb CO
from the air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Salt Formation: For long-term stability, convert to the Hydrochloride (HCl) or Oxalate salt immediately after isolation.[1]
Protocol: Dissolve free base in Et
O (10 vol), cool to 0°C, and add 2M HCl in EtO dropwise. Filter the white precipitate.
Determination of pKa (Potentiometric Titration)
Objective: To validate the basicity modulation of the fluorine substitution.
Method:
Prepare a 10 mM stock solution of the compound in water/methanol (if solubility is low).
Perform titration using 0.1 M NaOH and 0.1 M HCl at 25°C under N
purge.
Use the Bjerrum plot method to calculate pKa from the half-equivalence point.
Self-Validation: Run a control with unsubstituted Azepane (Lit. pKa ~11.[1]0) to ensure system accuracy.
Medicinal Chemistry Applications
Structure-Property Relationship (SPR) Map
The following diagram illustrates how the structural features of 3-Fluoro-3-methylazepane translate into tangible medicinal chemistry advantages.
Caption: Logic flow from structural modification to medicinal chemistry benefit.
Case Study: Reducing Phospholipidosis
Cationic amphiphilic drugs (CADs) with pKa > 10 and high LogP often accumulate in lysosomes, causing phospholipidosis.[1]
Problem: A lead azepane compound (pKa 11.1) shows signs of phospholipidosis in tox screens.
Solution: Substitution with the 3-Fluoro-3-methyl motif lowers pKa to ~9.[1]4. This reduces the lysosomal trapping (which is pH-dependent) while maintaining the pharmacophore necessary for receptor binding.
References
Deoxyfluorination-Ring Expansion (Synthesis)
Title: Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines from Prolinols and 3-Fluoroazepanes from 2-Hydroxymethylpiperidines.[1]
Technical Guide: Spectroscopic Profiling of 3-Fluoro-3-methylazepane
This guide provides a comprehensive theoretical spectroscopic profile for 3-Fluoro-3-methylazepane. As of early 2026, specific experimental datasets for this exact scaffold remain proprietary or unpublished in open liter...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive theoretical spectroscopic profile for 3-Fluoro-3-methylazepane. As of early 2026, specific experimental datasets for this exact scaffold remain proprietary or unpublished in open literature.
Consequently, the data below is synthesized from high-fidelity predictive algorithms (DFT/GIAO), structural analogues (e.g., 3-fluoro-3-methylpiperidine), and empirical spectroscopic rules for gem-fluoromethyl heterocycles.
Molecular Weight: 131.19 g/mol (Free Base)
CAS Number: Not widely listed (Novel Building Block)
Structural Class: Gem-disubstituted 7-membered heterocycle.
Significance: The gem-fluoro-methyl motif is a bioisostere for carbonyl or hydroxyl groups, often used to block metabolic soft spots or modulate basicity (
) via the inductive effect of fluorine. The 7-membered azepane ring introduces specific conformational flexibility distinct from piperidines.
Structural Visualization & Numbering
The numbering convention used in this guide starts at Nitrogen (1) and proceeds toward the substituted carbon (3).
Nuclear Magnetic Resonance (NMR) Profiling
The presence of the Fluorine atom (
, spin 1/2, 100% abundance) dominates the NMR profile, causing extensive splitting in both and spectra.
A.
NMR (376 MHz,
)
Chemical Shift:
-145.0 to -155.0 ppm.
Multiplicity: Multiplet (typically a broad sextet or dectet depending on resolution).
Coupling:
Couples to the geminal methyl protons (
Hz).
Couples to adjacent methylene protons at C2 and C4 (
Hz, dependent on dihedral angles in the preferred conformer).
B.
NMR (400 MHz,
)
The 7-membered ring flexibility often results in broad signals unless the sample is cooled (e.g., -40°C) to freeze the conformers.
Potential Biological Activities of Fluorinated Azepanes
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers Executive Summary: The Fluorine-Azepane Synergy The azepane (hexamethyleneimine) scaffold repre...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers
Executive Summary: The Fluorine-Azepane Synergy
The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate small-molecule libraries, the 7-membered azepane ring offers unique spatial occupancy and conformational flexibility. However, this flexibility often incurs an entropic penalty during protein binding.
Fluorination addresses this critical limitation. The introduction of fluorine atoms onto the azepane core does not merely alter lipophilicity; it acts as a conformational control element . Through the gauche effect and electrostatic interactions (F[1]···N+), fluorine can lock the flexible seven-membered ring into distinct chair-twist conformations, pre-organizing the ligand for receptor binding.
This guide analyzes the biological potential of fluorinated azepanes, focusing on three validated domains: Glycosidase Inhibition (antibiotic resistance), Kinase Selectivity (PKC modulation), and CNS Receptor Tuning (bioisosteric replacement).
Chemical Physics of the Scaffold
Conformational Locking via the Gauche Effect
The unsubstituted azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This "floppiness" can lead to promiscuous binding and low affinity.[2]
The Mechanism: In protonated fluoro-azepanes (physiologically relevant pH), the C–F bond preferentially aligns gauche to the C–N+ bond. This electrostatic attraction stabilizes specific puckered conformations.
Impact: A single fluorine atom at the C3 or C4 position can rigidify the ring, reducing the entropic cost of binding (
).
pKa Modulation and Permeability
Fluorine is highly electronegative. Its proximity to the azepane nitrogen lowers the basicity (pKa) of the amine via inductive withdrawal (
Benefit: Lowering pKa increases the fraction of neutral species available to permeate the blood-brain barrier (BBB) and reduces P-glycoprotein (Pgp) efflux liability, crucial for CNS targets.
Polyhydroxylated azepanes are potent mimics of monosaccharides (iminosugars). They act as transition-state analogues for glycosidases.[3]
Target:NagZ (β-N-acetylglucosaminidase).
Clinical Relevance: NagZ is part of the peptidoglycan recycling pathway in Pseudomonas aeruginosa. It triggers the overexpression of AmpC β-lactamase, rendering bacteria resistant to β-lactam antibiotics.
The Fluorinated Solution: A specific acetamido-fluorinated azepane (e.g.,
-fluoroacetyl derivatives) has shown high selectivity for NagZ over human homologs (like O-GlcNAcase).
Mechanism:[3] The fluorine on the acetamido side chain exploits a hydrophobic pocket unique to bacterial NagZ, while the azepane core mimics the oxocarbenium ion transition state.
Kinase Inhibition: The Balanol Analogues
Balanol is a fungal metabolite with a hexahydroazepine (azepane) core that inhibits Protein Kinase C (PKC) and Protein Kinase A (PKA).
Challenge: Natural Balanol is non-selective, inhibiting multiple PKC isozymes (pan-inhibition) leading to toxicity.
The Fluorinated Solution:C5-Fluorinated Balanoids .
Stereoselective introduction of fluorine at the C5 position of the azepane ring alters the ring pucker.
Result: The fluorinated analog (specifically the cis-fluoro isomer) demonstrated significantly improved selectivity for PKC
(involved in cancer metastasis) over other PKC isozymes.
Why? The fluorine atom induces a conformation that avoids steric clashes within the ATP-binding cleft of PKC
while maintaining critical H-bonds.
Protease Inhibition: Cathepsin K
Azepan-3-ones (ketone-containing azepanes) are established inhibitors of Cysteine Proteases, particularly Cathepsin K (osteoporosis target).
Mechanism: The active site cysteine thiolate attacks the ketone carbonyl, forming a reversible hemithioacetal.
Fluorine's Role: While the core is an azepanone, fluorination of the
-position (relative to the ketone) or the side chains enhances metabolic stability against oxidation and increases the electrophilicity of the ketone "warhead," improving potency ( in low nanomolar range).
Visualization of Mechanisms[3]
Diagram 1: Mechanism of NagZ Inhibition & Resistance Reversal
This pathway illustrates how fluorinated azepane inhibitors block the signal transduction leading to antibiotic resistance.
Caption: Fluorinated azepanes inhibit NagZ, preventing the activation of AmpR and subsequent AmpC-mediated resistance.
Diagram 2: Synthetic Access to Fluorinated Azepanes
Two primary routes exist: Ring-Closing Metathesis (RCM) for versatility and Ring Expansion for stereocontrol.
Caption: Route A (RCM) allows late-stage fluorination; Route B (Expansion) transfers stereochemistry from pyrrolidines.
Preparation: Dilute NagZ enzyme to 10 nM in Assay Buffer. Prepare serial dilutions of the fluorinated azepane inhibitor (0.1 nM to 100 µM).
Incubation: Mix 10 µL of inhibitor solution with 40 µL of enzyme solution in a black 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.
Initiation: Add 50 µL of 4-MU-GlcNAc substrate (final concentration =
of the enzyme, typically ~100 µM).
Kinetic Read: Monitor fluorescence immediately (Ex: 365 nm, Em: 450 nm) for 20 minutes at 37°C.
Data Analysis:
Calculate initial velocities (
) from the linear portion of the fluorescence curves.
Plot
vs. [Inhibitor].
Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 equation.
Validation Check: Include a known inhibitor (e.g., PUGNAc) as a positive control.
-factor should be > 0.5.
Protocol: Synthesis via Ring Expansion (General Procedure)
Objective: Synthesize a 3-fluoroazepane from a 2-fluoromethyl-pyrrolidine precursor.
Activation: Dissolve (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate in dry CH2Cl2 under Argon.
Aziridinium Formation: Add trifluoroacetic anhydride (TFAA) at 0°C to induce intramolecular cyclization, forming the bicyclic aziridinium ion in situ.
Nucleophilic Opening: Add the external nucleophile (e.g., acetate, azide, or mild hydride source) slowly. The nucleophile attacks the bridgehead carbon (regioselective for the 7-membered ring due to strain release).
Workup: Quench with saturated NaHCO3. Extract with EtOAc.
Purification: Silica gel chromatography.
Validation: 1H-NMR must show characteristic azepane multiplets (distinct from pyrrolidine signals). 19F-NMR will show a shift corresponding to the new environment (typically -180 to -220 ppm depending on substitution).
Future Outlook: CNS Drug Design
The "fluorine scan" is standard in medicinal chemistry, but azepanes remain unexplored compared to piperidines.
Bioisosteres: Replacing a piperidine ring with a 4-fluoroazepane can increase metabolic stability (blocking the 4-position oxidation) while maintaining the basic nitrogen's pharmacophore.
Dopamine/Serotonin: 2-(5-Fluoro-2-methoxyphenyl)azepane analogues are emerging as selective ligands for D2/5-HT2A receptors, where the fluorine atom modulates the tilt of the aromatic ring relative to the amine, optimizing receptor subtype selectivity.
References
Stubbs, K. A., et al. (2006). "Selective inhibitors of bacterial NagZ: A potential strategy to combat β-lactam resistance." Nature Chemical Biology. Link
Liu, Y., et al. (2011). "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry. Link
Kulanthaivel, P., et al. (1993). "Balanol: A novel and potent inhibitor of protein kinase C from the fungus Verticillium balanoides." Journal of the American Chemical Society. Link
Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry. Link
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
Plesniak, M. P., et al. (2017). "The Fluorine Gauche Effect in Drug Discovery." Medicinal Chemistry Communications. Link
Application Notes and Protocols for the Use of 3-Fluoro-3-methylazepane as a Novel Scaffold in Drug Design
Introduction: The Azepane Scaffold and the Strategic Role of Fluorine in Medicinal Chemistry The azepane ring, a seven-membered saturated heterocycle, is recognized as a privileged scaffold in medicinal chemistry. Its in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azepane Scaffold and the Strategic Role of Fluorine in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle, is recognized as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows it to present appended pharmacophoric groups in a variety of spatial orientations, enabling effective interactions with a wide range of biological targets. This has led to the incorporation of the azepane motif in numerous approved drugs and clinical candidates.[1][2] The ability to strategically introduce substituents onto the azepane ring is crucial for biasing its conformational equilibrium towards a bioactive conformation, thereby enhancing potency and selectivity.[3]
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical properties, including basicity (pKa), lipophilicity (logP), metabolic stability, and binding affinity, without significantly increasing steric bulk.[4] The strategic placement of fluorine can block sites of metabolism, modulate the pKa of nearby basic centers to optimize pharmacokinetic profiles, and introduce favorable interactions with target proteins.[4][5][6]
This document introduces 3-fluoro-3-methylazepane , a novel scaffold that combines the desirable three-dimensional architecture of the azepane ring with the unique modulatory effects of a geminal fluoro-methyl substitution. This strategic functionalization is hypothesized to offer distinct advantages in drug design by providing a bioisosteric replacement for other common chemical groups and by fine-tuning the scaffold's properties for improved drug-like characteristics.
The 3-Fluoro-3-methylazepane Scaffold: Physicochemical Properties and Design Rationale
The introduction of a fluorine atom and a methyl group at the C3 position of the azepane ring creates a chiral center and is expected to significantly influence the scaffold's properties.
Predicted Physicochemical Properties
While experimental data for the novel 3-fluoro-3-methylazepane is not yet available, we can extrapolate its properties based on extensive studies of analogous fluorinated piperidines and computational predictions.
Property
Predicted Value/Effect
Rationale and References
pKa
8.5 - 9.5
The electron-withdrawing nature of the fluorine atom at the β-position to the nitrogen is expected to lower the basicity of the azepane nitrogen compared to unsubstituted azepane (pKa ≈ 11). This effect is well-documented in fluorinated piperidines.[7] The magnitude of the pKa reduction is crucial for tuning the ionization state at physiological pH, which can impact cell permeability, target engagement, and off-target activities, such as hERG inhibition.[5]
logP
1.5 - 2.5
The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can either increase or decrease logP, the presence of the methyl group will contribute to increased lipophilicity. The overall effect is a balance between the polar C-F bond and the lipophilic methyl and azepane backbone. Computational models for predicting logP of fluorinated compounds are available and can provide more precise estimates.[8][9][10][11]
Conformational Bias
Preference for specific chair/boat conformations
Monofluorination of the azepane ring has been shown to bias its conformational equilibrium.[1][12] The gem-fluoro-methyl substitution is expected to introduce a significant steric and electronic bias, leading to a more defined set of low-energy conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. In protonated fluoropiperidines, an axial orientation of the fluorine atom is often favored due to favorable dipole-dipole interactions between the C-F and N-H+ bonds.[13][14][15]
Design Rationale and Bioisosteric Potential
The 3-fluoro-3-methyl group can be considered a valuable bioisostere for several common chemical moieties in drug design.
Bioisostere for a gem-dimethyl group: The replacement of a methyl group with a fluorine atom can reduce lipophilicity and modulate metabolic stability while maintaining a similar steric profile.[11][16]
Bioisostere for a carbonyl group (ketone): The polar C-F bond can mimic the hydrogen bond accepting capability of a carbonyl oxygen, offering an alternative interaction point with the target protein while being metabolically more stable.
Modulation of Local Dipole Moment: The strong C-F bond dipole can influence the local molecular electrostatic potential, which can be critical for specific interactions within a binding pocket.
Synthetic Protocols for 3-Fluoro-3-methylazepane Derivatives
As 3-fluoro-3-methylazepane is a novel scaffold, a de novo synthesis is required. The following protocols outline a proposed synthetic route, starting from commercially available materials. The strategy focuses on the synthesis of a key lactam intermediate, which can then be functionalized and reduced to the desired azepane.
Workflow for the Synthesis of 3-Fluoro-3-methylazepane
Caption: Proposed synthetic workflow for 3-fluoro-3-methylazepane.
Protocol 1: Synthesis of 3-Methylazepan-2-one via Beckmann Rearrangement
The Beckmann rearrangement provides a reliable method for ring expansion of cyclic ketones to lactams.[1][2][13][16]
Step 1: Oximation of 2-Methylcyclohexanone
To a solution of 2-methylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-methylcyclohexanone oxime. Purify by column chromatography if necessary.
Step 2: Beckmann Rearrangement
Dissolve the 2-methylcyclohexanone oxime (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or concentrated sulfuric acid) at 0 °C.
Slowly warm the reaction mixture to the temperature specified in the chosen literature procedure (typically between 80-120 °C) and stir for the indicated time.
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-methylazepan-2-one.
Protocol 2: Enantioselective Synthesis of (R)- or (S)-3-Fluoro-3-methylazepane
This protocol outlines a potential stereoselective route, which would require further optimization. An alternative approach could involve chiral resolution of an intermediate.
Step 1: N-Protection of 3-Methylazepan-2-one
To a solution of 3-methylazepan-2-one (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
Allow the reaction to warm to room temperature and stir overnight.
Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-3-methylazepan-2-one.
Step 2: α-Hydroxylation of N-Boc-3-methylazepan-2-one
To a solution of N-Boc-3-methylazepan-2-one (1.0 eq) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise.
Stir the mixture at -78 °C for 1 hour to form the enolate.
Add a solution of (+)- or (-)-(10-camphorsulfonyl)oxaziridine (1.2 eq) in THF.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to afford the corresponding N-Boc-3-hydroxy-3-methylazepan-2-one.
Step 3: Deoxyfluorination
To a solution of N-Boc-3-hydroxy-3-methylazepan-2-one (1.0 eq) in dry dichloromethane at -78 °C, add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the layers and extract the aqueous layer with dichloromethane (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield N-Boc-3-fluoro-3-methylazepan-2-one.
Step 4: Reduction of the Lactam
To a solution of N-Boc-3-fluoro-3-methylazepan-2-one (1.0 eq) in dry THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.
Reflux the reaction mixture for 4-6 hours.
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH (aq), and water (Fieser workup).
Filter the resulting precipitate through a pad of Celite® and wash with THF.
Concentrate the filtrate to obtain crude N-Boc-3-fluoro-3-methylazepane.
Step 5: Deprotection
Dissolve the crude N-Boc-3-fluoro-3-methylazepane in a solution of 4 M HCl in 1,4-dioxane.
Stir the mixture at room temperature for 2-4 hours.
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 3-fluoro-3-methylazepane.
The free base can be obtained by neutralization with a suitable base.
Applications in Drug Design and Lead Optimization
The 3-fluoro-3-methylazepane scaffold can be utilized in various stages of the drug discovery process.
Conceptual Workflow for Scaffold Integration
Caption: Iterative drug design cycle using the 3-fluoro-3-methylazepane scaffold.
Case Study: Hypothetical Application in a Kinase Inhibitor Program
Consider a kinase inhibitor lead compound containing a 3,3-dimethylpiperidine moiety that suffers from poor metabolic stability due to oxidation of one of the methyl groups.
Hypothesis: Replacing the 3,3-dimethylpiperidine with a 3-fluoro-3-methylazepane could block the site of metabolism and improve the pharmacokinetic profile. The larger, more flexible azepane ring may also allow for improved interactions with the kinase hinge region.
Synthesis: The corresponding 3-fluoro-3-methylazepane analog is synthesized using the protocols outlined above.
Evaluation:
Metabolic Stability: The new analog shows significantly increased stability in human liver microsome assays.
Potency: The IC₅₀ against the target kinase is maintained or slightly improved due to the pre-organized conformation of the fluorinated azepane.
Selectivity: The selectivity profile against a panel of off-target kinases is improved.
Physicochemical Properties: The measured pKa is lower, which may lead to improved oral absorption.
This data-driven approach allows for the rational optimization of the lead compound, demonstrating the potential of the 3-fluoro-3-methylazepane scaffold to address common challenges in drug discovery.
Conclusion
The 3-fluoro-3-methylazepane scaffold represents a novel and promising building block for medicinal chemistry. Its unique combination of a flexible seven-membered ring and a strategically placed geminal fluoro-methyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic protocols provided herein offer a viable route to access this scaffold, enabling its exploration in a wide range of drug discovery programs. By leveraging the principles of bioisosterism and fluorine chemistry, the 3-fluoro-3-methylazepane scaffold has the potential to contribute to the development of the next generation of innovative therapeutics.
References
BenchChem. (2025).
BenchChem. (2025).
Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
ResearchGate. (2014, July 18).
ChemRxiv. (2024, July 23).
ACS Omega. (2022, April 15).
PMC. (2022, April 15).
Organic Reactions. (n.d.).
ResearchGate. (n.d.). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents....
ChemRxiv. (2024, July 23).
Chemistry LibreTexts. (2024, December 29). 1.
ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A (Applied Physics & Engineering), 17(2), 163-170.
Wikipedia. (n.d.). Schmidt reaction.
SlidePlayer. (2012, May 7).
PMC. (n.d.). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
ResearchGate. (n.d.). Steps in incorporating the fluorine substituent to the azepane ring of....
YouTube. (2020, July 11). Schmidt Rearrangement : Mechanism with examples.
Scientific Update. (2019, November 19).
ResearchGate. (n.d.). Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances.
ResearchGate. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles.
PMC. (2023, April 23).
PubMed. (n.d.). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.
MDPI. (2025, June 27).
ResearchGate. (n.d.). Synthesis of 1- and 3-methyl phenothiazines.
IntechOpen. (n.d.). Fluorine in drug discovery: Role, design and case studies.
overcoming solubility issues with 3-Fluoro-3-methylazepane
Topic: Troubleshooting Solubility & Handling for Drug Discovery Applications Executive Summary 3-Fluoro-3-methylazepane is a high-value saturated heterocyclic building block used to introduce metabolic stability and conf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Handling for Drug Discovery Applications
Executive Summary
3-Fluoro-3-methylazepane is a high-value saturated heterocyclic building block used to introduce metabolic stability and conformational constraints into drug candidates. However, its unique physicochemical profile—specifically the gem-fluoro-methyl motif on a seven-membered ring—creates distinct solubility challenges compared to standard piperidines or pyrrolidines.
This guide addresses the "Amphiphilic Trap" users often encounter: the molecule is too lipophilic for pure aqueous buffers at neutral pH, yet its salt forms can be stubbornly insoluble in non-polar organic reaction solvents.
Module 1: The Chemistry of Solubility
Understanding the "Fluorine Effect"
To solve solubility issues, you must understand the underlying physical chemistry. The introduction of a fluorine atom at the C3 position (
-position to the amine) fundamentally alters the molecule's behavior compared to the parent azepane.
Property
Effect of 3-Fluoro-3-methyl Substitution
Consequence for Solubility
Basicity (pKa)
Decreases by ~1.5–2.0 log units (Est. pKa ~9.0–9.5)
The amine is less basic than azepane due to the electron-withdrawing inductive effect ($ -I $) of fluorine. Salts may dissociate more easily in solution.
Lipophilicity (LogP)
Increases significantly
The hydrophobic methyl group + fluorine make the free base highly soluble in organics (DCM, EtOAc) but poorly soluble in water.
Conformation
Rigidification (Gauche Effect)
The C-F bond aligns to minimize steric strain, potentially increasing crystal lattice energy. This can make crystalline salts (e.g., HCl) harder to dissolve in "borderline" solvents like cold acetonitrile.
The Solubility Decision Matrix
Use this logic flow to determine the correct state for your specific application.
Figure 1: Decision matrix for selecting the optimal form (Salt vs. Free Base) based on experimental context.
Issue: "The salt won't dissolve in my coupling reaction."
Scenario: You are trying to react 3-Fluoro-3-methylazepane HCl with an acid chloride or carboxylic acid in Dichloromethane (DCM) or THF. The mixture remains a suspension, and yields are low.
Root Cause: The HCl salt has high lattice energy and is insoluble in non-polar aprotic solvents. While adding a base (like DIEA/TEA) should theoretically free-base it in situ, the kinetics of dissolving the salt particle can be rate-limiting, leading to incomplete reaction or side reactions.
Protocol: The "Back-Extraction" Free-Basing Method
Do not rely on in situ neutralization for sensitive reactions. Isolate the free base first.
Dissolution: Dissolve the HCl salt (e.g., 1.0 mmol) in a minimum amount of Water (2 mL). It will dissolve instantly.
Basification: Add 2M NaOH or Saturated NaHCO₃ until pH > 12.
Note: The solution will turn cloudy as the lipophilic free base "oils out."
Extraction: Extract 3x with DCM (not Ether—DCM is better for solubilizing the fluorinated ring).
Drying: Dry the combined organics over Na₂SO₄ (Sodium Sulfate).
Concentration: Carefully remove solvent under reduced pressure (keep bath < 30°C; low molecular weight amines can be volatile).
Usage: Re-dissolve the resulting oil immediately in your dry reaction solvent (THF/DMF).
Table 1: Solvent Compatibility Guide
Solvent
HCl Salt Solubility
Free Base Solubility
Recommendation
Water
Excellent (>100 mg/mL)
Poor (<1 mg/mL)
Use for salt storage or workup.
Methanol
Good
Good
Good for reductive amination.
DMSO
Excellent
Excellent
Universal solvent (NMR/Assays).
DCM / Chloroform
Poor / Insoluble
Excellent
Must free-base first.
THF / Ether
Insoluble
Good
Must free-base first.
Module 3: Biological Assay Formulation
Issue: "Compound precipitates when added to cell media."
Scenario: You have a 10mM DMSO stock. When you pipette it into PBS or media (pH 7.4), a white cloud forms.
Root Cause: The LogP spike . The methyl and fluorine groups make the neutral molecule highly hydrophobic. Upon dilution into pH 7.4 buffer, any residual salt converts to the free base (pKa ~9.5 means equilibrium exists), and the free base exceeds its water solubility limit.
Protocol: The "Intermediate Dilution" Step
Avoid "shocking" the compound by dropping 100% DMSO stock directly into 100% water.
Prepare Stock: 10 mM or 20 mM in pure DMSO.
Intermediate Step: Dilute the stock 1:10 into a 50% DMSO / 50% Water mixture.
Why? This keeps the compound soluble while introducing an aqueous environment.
Final Dilution: Pipette from the Intermediate mix into your assay buffer.
Target: Final DMSO concentration < 1% (usually tolerated by cells).
Visual Check: Ensure no turbidity. If turbid, sonicate for 5 minutes.
Module 4: Frequently Asked Questions (FAQ)
Q1: My NMR spectrum in CDCl₃ shows broad, undefined peaks. Is the compound impure?
Answer: Likely not. This is often due to conformational flux . The 7-membered azepane ring is flexible (chair/twist-boat), and the fluorine atom introduces a barrier to inversion.
Fix: Try running the NMR at a higher temperature (50°C) to speed up exchange, or switch to DMSO-d6 , which often sharpens amine signals due to hydrogen bonding stabilization.
Q2: Can I use the TFA salt instead of HCl?
Answer: Yes, but proceed with caution. TFA salts of fluorinated amines are often hygroscopic (absorb water from air), turning into a sticky gum that is hard to weigh accurately. If you must use TFA salts, store them in a desiccator and weigh quickly.
Q3: Does the fluorine atom react during nucleophilic substitution (SNAr)?
Answer: Generally, no. The C-F bond on an sp3 carbon is extremely strong (~485 kJ/mol) and inert to standard nucleophilic attack conditions used to derivatize the amine nitrogen.
References
Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. Link
Context: Foundational text on how fluorine modul
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Context: Explains the "gauche effect" and conformational locking in fluorinated satur
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
pKa)
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
Context: Source for the estim
Optimization
Technical Support Center: Analytical Method Development for 3-Fluoro-3-methylazepane
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-Fluoro-3-methylazepane. It is structured to offer...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-Fluoro-3-methylazepane. It is structured to offer not just procedural steps, but also the underlying scientific rationale and troubleshooting insights to navigate the complexities of method development and validation for this novel fluorinated azepane derivative.
Introduction to 3-Fluoro-3-methylazepane and Analytical Strategy
3-Fluoro-3-methylazepane is a saturated heterocyclic compound containing a fluorine atom, a structural motif of increasing interest in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, robust and reliable analytical methods are paramount for its characterization, quantification, and quality control throughout the drug development lifecycle.
The development of analytical methods for this compound requires a multi-faceted approach, leveraging various chromatographic and spectroscopic techniques. The choice of method will depend on the specific analytical challenge, be it purity assessment, quantification in a complex matrix, or structural elucidation.
A general workflow for analytical method development is outlined below.
Caption: High-level workflow for analytical method development.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the purity and assay determination of non-volatile and thermally labile compounds like 3-Fluoro-3-methylazepane.
Recommended Starting HPLC Conditions
This table provides a robust starting point for developing a reversed-phase HPLC method.
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
The acidic modifier improves peak shape for basic compounds like amines. Acetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient
Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
A gradient elution is recommended to ensure elution of any potential impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides good reproducibility and can improve peak shape.[1]
Injection Volume
10 µL
A typical injection volume to avoid column overload.
Detection
UV at 210 nm or Mass Spectrometry (MS)
As 3-Fluoro-3-methylazepane lacks a strong chromophore, low UV wavelength is necessary. MS detection offers higher sensitivity and specificity.
HPLC Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Question: Why am I observing peak tailing for 3-Fluoro-3-methylazepane?
Answer: Peak tailing for amine-containing compounds is a frequent issue in reversed-phase HPLC.[2] The primary causes and solutions are:
Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the silica-based column packing material.
Solution 1: Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into your mobile phase. However, with modern high-purity silica columns, this is often not necessary.[2] An acidic modifier like formic or acetic acid is generally preferred to protonate the analyte and minimize silanol interactions.
Solution 2: Column Choice: Utilize a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.
Column Overload: Injecting too much sample can lead to peak tailing.[3]
Solution: Reduce the injection volume or the concentration of your sample.[2]
Question: My retention times are shifting between injections. What could be the cause?
Answer: Retention time instability can compromise the reliability of your method.[3] Common causes include:
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
Solution: Increase the equilibration time at the initial mobile phase composition.[1]
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent can alter the composition.
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[1] Ensure the online degasser is functioning correctly.
Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates.
Solution: Check for leaks, worn pump seals, or faulty check valves.[3] Purge the pump to remove any air bubbles.[1]
Question: I am seeing a noisy or drifting baseline. How can I fix this?
Answer: A stable baseline is crucial for accurate integration, especially for low-level impurities.
Contaminated Mobile Phase: Impurities in the solvents or additives can cause baseline noise.
Solution: Use high-purity, HPLC-grade solvents and reagents.[3] Filter the mobile phase before use.
Detector Lamp Issues: An aging detector lamp can result in increased noise.
Solution: Check the lamp energy and replace it if it is low.
Temperature Fluctuations: Changes in ambient temperature can affect the detector and mobile phase viscosity.
Solution: Use a column oven to maintain a constant temperature.[1]
Caption: Decision tree for troubleshooting common HPLC issues.
Gas Chromatography (GC) Method Development
GC is a suitable technique for the analysis of volatile compounds and can be used for assessing the purity of 3-Fluoro-3-methylazepane, particularly for volatile impurities.
Recommended Starting GC Conditions
Due to the basic nature of the amine, special consideration must be given to the column choice to prevent peak tailing.[4]
Parameter
Recommended Condition
Rationale
Column
A base-deactivated, mid-polarity column (e.g., 5% phenyl-polysiloxane)
Minimizes interactions with the active amine group, reducing peak tailing.[4]
Carrier Gas
Helium or Hydrogen at a constant flow of 1-2 mL/min
Inert carrier gases. Hydrogen can provide faster analysis times.
Injector Temperature
250 °C
Ensures complete vaporization of the analyte without degradation.
Oven Program
Start at 50 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
A temperature ramp is necessary to separate compounds with different boiling points.
Detector
Flame Ionization Detector (FID) or Mass Spectrometry (MS)
FID is a robust, universal detector for organic compounds. MS provides structural information and higher sensitivity.
GC Troubleshooting Guide
Question: I am observing broad or tailing peaks for 3-Fluoro-3-methylazepane in my GC analysis. What is the cause?
Answer: Similar to HPLC, peak tailing in GC for amines is a common problem.[5]
Column Activity: The analyte may be interacting with active sites on the column or in the injector liner.
Solution 1: Base-Deactivated Column: Ensure you are using a column specifically designed for the analysis of basic compounds.[4]
Solution 2: Deactivated Liner: Use a deactivated injector liner to prevent interactions in the hot injection port.
Solution 3: Derivatization: While not always necessary, derivatization of the amine can improve peak shape and volatility.[5]
Sample Overload: Injecting too much sample can saturate the column.
Solution: Reduce the injection volume or use a split injection.[6]
Question: Why are there "ghost peaks" in my chromatogram?
Answer: Ghost peaks are peaks that appear in blank runs and can interfere with the analysis.[7]
Carryover: Residual sample from a previous injection may be eluting.
Solution: Implement a thorough needle wash protocol in the autosampler.[3] Increase the injector temperature or use a higher oven temperature bake-out at the end of the run.
Septum Bleed: Components from the injector septum can bleed into the system at high temperatures.
Solution: Use high-quality, low-bleed septa and replace them regularly.[8]
Spectroscopic Analysis
Mass Spectrometry (MS)
When coupled with either HPLC or GC, MS is a powerful tool for both quantification and structural confirmation.
Ionization Technique: For LC-MS, electrospray ionization (ESI) in positive ion mode is recommended due to the basic nature of the azepane nitrogen. For GC-MS, electron ionization (EI) will provide characteristic fragmentation patterns useful for identification.
Expected Mass: The exact mass of protonated 3-Fluoro-3-methylazepane ([M+H]⁺) should be calculated and used for selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group and the methylene protons of the azepane ring. The fluorine atom will cause splitting of adjacent proton signals (J-coupling).
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[9]
¹⁹F NMR: This is a highly specific technique for fluorine-containing compounds.[10] 3-Fluoro-3-methylazepane should exhibit a single resonance in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of the chemical environment of the fluorine atom.
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
Key Validation Parameters
The following table summarizes the key parameters that must be evaluated during method validation.[11]
Validation Parameter
Description
Specificity
The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity
The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[12]
Range
The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
Accuracy
The closeness of test results obtained by the method to the true value.
Precision
The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Frequently Asked Questions (FAQs)
Q1: Which technique is better for purity analysis of 3-Fluoro-3-methylazepane, HPLC or GC?
A1: HPLC is generally the preferred method for purity and assay of pharmaceutical compounds as it is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. GC is a good complementary technique for assessing volatile impurities that may not be detected by HPLC.
Q2: Do I need to derivatize 3-Fluoro-3-methylazepane for analysis?
A2: For HPLC analysis, derivatization is generally not required, especially when using MS detection. For GC, derivatization can sometimes improve peak shape and thermal stability, but a well-deactivated column may be sufficient.[5] If UV detection is used in HPLC and sensitivity is an issue, derivatization with a UV-active or fluorescent tag can be considered.[13]
Q3: How do I choose the right column for my HPLC analysis?
A3: A C18 column is a good starting point. However, if you have issues with peak shape or retention, you might consider a C8 column (less retentive) or a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity.
Q4: What are the key considerations for sample preparation?
A4: The sample solvent should be compatible with the mobile phase to ensure good peak shape. Ideally, the sample should be dissolved in the initial mobile phase. The sample should be filtered through a 0.45 µm filter before injection to remove any particulates that could clog the column or instrument tubing.
Q5: How do I ensure my method is compliant with regulatory expectations?
A5: All method development and validation activities should be conducted in accordance with the principles of Good Manufacturing Practice (GMP) and the relevant regulatory guidelines, primarily ICH Q2(R1).[11] All procedures and results should be thoroughly documented.
References
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
LCGC. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Veranova. (n.d.). Analytical Method Development. Retrieved from [Link]
ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Retrieved from [Link]
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
Virginia Tech. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
Bryan Research & Engineering, Inc. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
ResearchGate. (2018). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. Retrieved from [Link]
LCGC International. (2025). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. Retrieved from [Link]
Nuvisan. (n.d.). Comprehensive method development & validation services. Retrieved from [Link]
PubMed. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Retrieved from [Link]
International Journal of Research in Pharmaceutical and Chemical Sciences. (2021). APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method usi. Retrieved from [Link]
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)-2-methylazepane. Retrieved from [Link]
MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]
MDPI. (n.d.). Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. Retrieved from [Link]
ResearchGate. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved from [Link]
PMC. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
Masaryk University. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Retrieved from [Link]
Technical Support Center: 3-Fluoro-3-methylazepane Stability Profiling
Status: Operational | Ticket ID: #FMA-STAB-001 Assigned Specialist: Senior Application Scientist, Stability & Analytics Division Executive Summary: The Molecule at a Glance Welcome to the technical support hub for 3-Fluo...
Welcome to the technical support hub for 3-Fluoro-3-methylazepane . As a researcher utilizing this fluorinated building block, you are likely leveraging its geminal fluoro-methyl motif to modulate basicity (
) or block metabolic hotspots in your drug discovery programs.
This guide moves beyond generic datasheets. It addresses the specific physicochemical tensions within the molecule: the conformational flexibility of the seven-membered azepane ring versus the stereoelectronic demands of the C3-fluorine substituent.
Quick Status Indicators
Parameter
Rating
Technical Note
Thermal Stability
High
The C-F bond () is robust against standard thermal stress.
Oxidative Stability
Moderate
The secondary amine is the primary failure point (N-oxide formation) if unprotected.
Hydrolytic Stability
High
The core heterocycle is resistant to aqueous acid/base hydrolysis.
Photostability
High
Lacks significant chromophores for UV absorption >290 nm.
Module 1: Chemical Stability & Degradation Mechanisms
Q: What are the primary degradation pathways I should expect?
A: While the C-F bond is chemically inert under most standard laboratory conditions, the nitrogen atom drives the degradation profile.
N-Oxidation (Primary Threat):
Mechanism: In the presence of peroxides or radical initiators (often found in unpurified ethereal solvents like THF or Dioxane), the azepane nitrogen undergoes oxidation to the N-oxide.
Impact: This increases polarity and can lead to complex elimination reactions (Cope elimination) upon heating.
Salt Disproportionation:
Mechanism: If stored as a hydrochloride salt in humid conditions, hygroscopicity can lead to partial deliquescence. The resulting acidic micro-environment may not degrade the molecule chemically but can induce physical instability (clumping, weighing errors).
Conformational "Ghost" Peaks (Not Degradation):
Issue: Users often report "impurities" in NMR.
Root Cause: Azepanes are conformationally mobile (chair/twist-boat interconversion). The bulky 3-fluoro-3-methyl substitution creates a barrier to ring inversion. What looks like an impurity is often a rotamer or conformer visible due to slow exchange on the NMR timescale.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. Note that the C-F bond is generally stable unless the amine is first oxidized and then heated.
Q: How do I validate the stability of this specific building block?
A: Do not use generic "small molecule" protocols blindly. The volatility of the free base and the lack of UV chromophores require specific adjustments.
Prerequisite: Ensure you are using a detector capable of seeing the molecule (CAD, ELSD, or LC-MS), as the lack of aromatic rings makes UV detection at 254 nm useless.
Protocol A: Oxidative Stress (The Critical Test)
Objective: Simulate long-term exposure to air/peroxides.
Step 1: Dissolve 5 mg of 3-Fluoro-3-methylazepane (salt or free base) in 1 mL of Acetonitrile:Water (50:50).
Step 2: Add 100 µL of 3%
.
Step 3: Incubate at Room Temperature (25°C) for 4 hours. Do not heat initially, as this accelerates non-realistic secondary reactions.
Step 4: Quench with sodium bisulfite solution before analysis.
Success Criteria: <5% degradation indicates excellent stability. >20% loss suggests the need for antioxidant stabilizers (e.g., BHT) in storage.
Protocol B: Acid/Base Hydrolysis
Objective: Test robustness of the ring and C-F bond.
Acid: 1N HCl at 60°C for 24 hours. (Expect: High Stability).
Base: 1N NaOH at 60°C for 24 hours. (Expect: High Stability, but watch for volatility loss if the free base oils out).
Summary of Stress Conditions
Stress Type
Conditions
Target Degradation
Notes for this Molecule
Acidic
1N HCl, 60°C, 24h
< 5%
Stable. Forms HCl salt in situ.
Basic
1N NaOH, 60°C, 24h
< 5%
Warning: Free base is volatile. Seal vials tightly.
Oxidative
3% , 25°C, 4h
5-15%
Susceptible to N-oxidation.
Thermal
80°C (Solid state), 7 days
< 1%
Highly stable if kept dry.
Photolytic
1.2M Lux hours
Negligible
Not photo-active >290nm.
Module 3: Analytical Troubleshooting (FAQs)
Q: My
NMR shows multiple peaks. Is my sample impure?
A: Not necessarily. This is a classic "false positive" for degradation.
The Science: The 7-membered azepane ring is conformationally flexible. The 3-fluoro-3-methyl substitution introduces a "geminal" lock that slows down the ring inversion.
Diagnosis:
Run the NMR at elevated temperature (e.g., 50°C).
Result: If the peaks coalesce into a single sharp peak, it is conformational isomerism , not impurity. If the peaks remain distinct, you likely have degradation products.
Q: I see severe peak tailing in HPLC. How do I fix this?
A: This is due to the interaction between the basic azepane nitrogen and residual silanols on your column stationary phase.
The Fix:
High pH Method: Use a hybrid column (e.g., XBridge C18) with a high pH buffer (10mM Ammonium Bicarbonate, pH 10). This keeps the amine deprotonated (neutral) and reduces tailing.
Acidic Method: Add a modifier like 0.1% TFA (Trifluoroacetic acid) or use a charged surface hybrid (CSH) column to shield the silanols.
Analytical Logic Tree
Figure 2: Decision tree for distinguishing analytical artifacts from genuine instability.
Module 4: Storage & Handling Recommendations
Q: Should I store the Free Base or the Salt?
A:Always store as the Salt (HCl or Oxalate) if possible.
Free Base: Often an oil or low-melting solid. It is prone to absorbing atmospheric
(forming carbamates) and is volatile under high vacuum.
Salt Form: Crystalline, non-volatile, and significantly more resistant to oxidation.
Q: What is the retest period?
Frozen (-20°C): 24 months (Desiccated).
Refrigerated (2-8°C): 12 months.
Ambient: 3-6 months (Store under Nitrogen/Argon).
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015.
Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37, 320-330. (Mechanistic insight into C-F bond stability).
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37, 308-319. (Conformational effects of fluorine).
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for batch-specific data.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Structural Validation of Novel Fluorinated Heterocycles: A Comparative Analysis Centered on 3-Fluoro-3-methylazepane
Introduction: The Imperative for Precision in Fluorinated Drug Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational dr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Precision in Fluorinated Drug Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The seven-membered azepane ring, a privileged structure in its own right, gains significant therapeutic potential when fluorinated.[3][4] However, these modifications introduce stereochemical and conformational complexities that demand unambiguous structural elucidation.[1][5]
This guide provides an in-depth, comparative analysis of the methodologies required to validate the three-dimensional structure of a novel fluorinated heterocycle, using the representative molecule 3-Fluoro-3-methylazepane as our central case study. While single-crystal X-ray crystallography stands as the definitive method for solid-state structure determination, we will demonstrate that a holistic and trustworthy validation strategy relies on the synergistic integration of spectroscopic and computational techniques.[3][6] This document is designed for researchers, medicinal chemists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind the experimental choices that lead to a high-confidence structural assignment.
Part 1: The Gold Standard—Unambiguous Structure by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8] Unlike spectroscopic methods that provide data on connectivity or through-space interactions in solution, crystallography provides a direct, high-resolution snapshot of the molecule's structure in the solid state, revealing exact bond lengths, bond angles, and torsional angles.[9][10] For chiral molecules like 3-Fluoro-3-methylazepane, SC-XRD is the primary method for determining the absolute configuration, a critical parameter for pharmacological activity.[6]
The journey from a synthesized powder to a refined crystal structure involves several critical, and often challenging, stages. The most significant bottleneck is typically the growth of a high-quality single crystal suitable for diffraction.[6][10]
Experimental Protocol 1: Crystallization of 3-Fluoro-3-methylazepane
The goal of crystallization is to slowly bring a supersaturated solution to a state of minimum solubility, allowing molecules to self-assemble into a highly ordered lattice.[6] Small, partially flexible molecules like our target can be challenging to crystallize due to conformational disorder and potentially low melting points.
Causality Behind the Choices: The selection of solvents and techniques is not random. It is a systematic exploration of intermolecular forces. We seek a solvent system where the compound is soluble but not too soluble, allowing for the gentle transition to supersaturation required for ordered crystal growth rather than amorphous precipitation.
Step-by-Step Methodology:
Material Purity: Ensure the sample of 3-Fluoro-3-methylazepane is of the highest possible purity (>99%), as impurities can inhibit nucleation and crystal growth.
Solvent Screening:
Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, methanol).
In small vials, test the solubility of ~5 mg of the compound in 0.5 mL of each solvent at room temperature and with gentle heating. The ideal solvent will fully dissolve the compound upon heating but show limited solubility at room temperature.
Crystallization Technique Selection (See Diagram 1):
Slow Evaporation: If a suitable single-solvent system is found, prepare a saturated solution, filter it through a syringe filter into a clean vial, cover with a perforated cap (e.g., Parafilm with pinholes), and leave undisturbed. The slow removal of the solvent gradually increases the concentration, promoting crystal growth.
Vapor Diffusion (Liquid-Liquid): This is often the most successful method.
Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).
Place this solution in a small, open inner vial.
Place the inner vial into a larger, sealed outer vial containing a "poor" solvent (the precipitant, e.g., hexane) in which the compound is insoluble but the "good" solvent is miscible.
Over time, the "good" solvent will slowly diffuse out of the inner vial while the "poor" solvent diffuses in, gradually lowering the compound's solubility and inducing crystallization.
Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C).
Caption: Decision workflow for selecting a crystallization method.
Data Collection, Solution, and Refinement
Once a suitable crystal (ideally >20 µm in all dimensions) is obtained, it is mounted on a diffractometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations.[7] X-rays are directed at the crystal, and the resulting diffraction pattern is recorded.[9] For weakly diffracting or very small crystals, high-brilliance sources like a synchrotron may be necessary.[8][11]
The process of converting this diffraction data into a final structure is computationally intensive.
Caption: Workflow from X-ray diffraction data to a validated crystal structure.
A successful structure solution is judged by several key metrics, summarized in a crystallographic information file (CIF).
Parameter
Description
Ideal Value for Small Molecules
R1
The residual factor; a measure of the agreement between the calculated and observed structure factors.
< 5%
wR2
Weighted residual factor based on all data.
< 15%
Goodness-of-Fit (GooF)
Should be close to 1.0; indicates a good model fit to the data.
~1.0
Resolution (Å)
The level of detail observed in the electron density map. Lower is better.
< 0.8 Å
Completeness (%)
The percentage of all possible reflections that were measured.
> 99%
Part 2: Orthogonal Validation—A Multi-Technique Approach
While SC-XRD is definitive, it describes the molecule in a static, solid state. A complete structural validation requires corroborating evidence from techniques that probe the molecule's properties in the solution phase, where most biological activity occurs. This comparative approach is essential for a trustworthy assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structure elucidation in solution.[12] For 3-Fluoro-3-methylazepane, a suite of experiments is necessary.
¹H and ¹³C NMR: These experiments confirm the carbon-hydrogen framework and connectivity. The number of signals, their chemical shifts, and splitting patterns provide a fingerprint of the molecular structure.[13]
¹⁹F NMR: This is crucial for fluorinated compounds.[14] It confirms the presence of the fluorine atom and provides information about its local electronic environment. A single resonance would be expected for our target molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. COSY shows ¹H-¹H couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations. Together, they allow for the unambiguous assignment of every atom in the molecule's covalent structure.
NOESY: This experiment can reveal through-space proximity of protons, providing valuable information about the molecule's preferred conformation in solution, which can then be compared to the solid-state structure.[3]
Technique
Hypothetical Data for 3-Fluoro-3-methylazepane
Information Gained
HRMS (ESI+)
[M+H]⁺ calculated for C₇H₁₅FN⁺: 132.1183; found: 132.1185
Confirms elemental composition and molecular weight.
¹⁹F NMR
δ ≈ -140 to -160 ppm (quartet, J ≈ 20 Hz)
Confirms F presence and coupling to adjacent CH₂ and CH₃ groups.
¹³C NMR
Signal at δ ≈ 90-100 ppm (d, ¹JCF ≈ 170-180 Hz)
Identifies the quaternary carbon attached to fluorine.
¹H NMR
Singlet at δ ≈ 1.5 ppm (3H, d, ³JHF ≈ 20 Hz)
Identifies the methyl group adjacent to fluorine.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio. This allows for the determination of the elemental formula, serving as a fundamental check on the molecular identity before proceeding with more complex analyses.[15] Any discrepancy between the expected mass and the observed mass would immediately invalidate the proposed structure.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful theoretical validation.[16][17] By calculating the optimized geometry of the molecule in the gas phase, we can predict its lowest energy conformation. Comparing the bond lengths, angles, and dihedral angles from the DFT model with the experimental results from SC-XRD provides a strong cross-validation.[18] Significant deviations might suggest that crystal packing forces are influencing the molecule's conformation in the solid state.
Part 3: Data Synthesis—The Integrated Validation Model
No single technique provides the complete picture. True structural validation comes from the convergence of evidence from all methods. The diagram below illustrates how these independent lines of inquiry build a self-validating system for structural assignment.
A Comparative Guide to Fluorinated vs. Chlorinated Azepane Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The azepane scaffold, a seven-membered nitrogen-containing het...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a recurring motif in numerous bioactive molecules and approved drugs, prized for its inherent three-dimensionality and conformational flexibility.[1][2] Halogenation of such scaffolds is a well-established strategy to modulate their physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of fluorinated versus chlorinated azepane derivatives, offering insights into their synthesis, properties, and potential applications, supported by established principles and detailed experimental protocols.
While direct comparative data for a perfectly matched pair of fluorinated and chlorinated azepanes is not always available in public literature, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust comparative framework.[3][4]
The Rationale for Halogenation of the Azepane Scaffold
The introduction of fluorine or chlorine onto the azepane ring can profoundly influence a molecule's properties in several key areas of drug development:
Metabolic Stability: Halogenation, particularly fluorination, can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. The high strength of the C-F bond makes it resistant to cleavage, potentially increasing the compound's half-life.[3][5]
Lipophilicity and Permeability: Halogenation generally increases lipophilicity, which can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. However, the effect is more pronounced with chlorine than fluorine. This modification must be carefully balanced, as excessive lipophilicity can lead to undesirable properties like increased non-specific binding.[6][7]
Binding Affinity and Selectivity: The electronic properties and steric bulk of halogens can alter a compound's interaction with its biological target. The electron-withdrawing nature of both fluorine and chlorine can impact the pKa of the azepane nitrogen, influencing its ionization state at physiological pH and its ability to form key interactions. These changes can enhance binding affinity for the intended target and improve selectivity over off-target receptors.[3][8]
Conformational Control: The introduction of a halogen substituent can influence the conformational preferences of the flexible azepane ring, potentially locking it into a more bioactive conformation.
Synthesis of Halogenated Azepane Derivatives
The synthesis of fluorinated and chlorinated azepanes can be achieved through various synthetic routes. The choice of method often depends on the desired position of the halogen and the available starting materials.
Synthesis of a Representative Fluorinated Azepane Derivative
A common strategy for synthesizing fluorinated azepanes involves the use of fluorinated building blocks or late-stage fluorination techniques. Below is a representative protocol for the synthesis of a 3-fluoroazepane derivative.
graph TD {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Start: Protected Amino Alcohol] --> B{Oxidation};
B --> C[Aldehyde Intermediate];
C --> D{Fluorination};
D --> E[Fluorinated Intermediate];
E --> F{Deprotection & Cyclization};
F --> G[End: 3-Fluoroazepane Derivative];
}
General workflow for the synthesis of a 3-fluoroazepane derivative.
Experimental Protocol: Synthesis of a 3-Fluoroazepane Derivative
Step 1: Oxidation of a Protected Amino Alcohol: A commercially available N-protected 6-amino-1-hexanol is oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (DCM) at room temperature to yield the corresponding aldehyde.
Step 2: α-Fluorination: The resulting aldehyde is then subjected to α-fluorination. A common method involves the use of an enamine intermediate followed by treatment with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).
Step 3: Deprotection and Reductive Amination: The protecting group (e.g., a Boc group) is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting amino-aldehyde undergoes spontaneous cyclization, and the intermediate imine is reduced in situ with a reducing agent like sodium triacetoxyborohydride to afford the 3-fluoroazepane derivative.
Synthesis of a Representative Chlorinated Azepane Derivative
The synthesis of chlorinated azepanes can be approached by using chlorinated starting materials or by introducing chlorine at a later stage. A plausible route for a 3-chloroazepane derivative is outlined below.
graph TD {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Start: Cyclic Enamine] --> B{Chlorination};
B --> C[α-Chloro Enamine];
C --> D{Reduction};
D --> E[3-Chloroazepane Derivative];
}
General workflow for the synthesis of a 3-chloroazepane derivative.
Experimental Protocol: Synthesis of a 3-Chloroazepane Derivative
Step 1: Formation of a Cyclic Enamine: A suitable azepane precursor, such as azepan-2-one, can be converted to its corresponding enamine through reaction with a secondary amine (e.g., morpholine) under dehydrating conditions.
Step 2: Electrophilic Chlorination: The enamine is then reacted with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the α-position.
Step 3: Reduction: The resulting α-chloro enamine is then reduced. This can be achieved using a reducing agent like sodium borohydride, which will reduce the iminium intermediate to the corresponding amine, yielding the 3-chloroazepane derivative.
Comparative Physicochemical Properties
The choice between fluorine and chlorine substitution can significantly impact the physicochemical properties of the resulting azepane derivative. The following table presents a hypothetical but representative comparison based on established medicinal chemistry principles.[4][9]
Property
Unsubstituted Azepane
Fluorinated Azepane
Chlorinated Azepane
Rationale
Molecular Weight
99.17 g/mol
117.16 g/mol
133.62 g/mol
Chlorine is a larger and heavier atom than fluorine.
Calculated logP
1.3
1.5
1.9
Both halogens increase lipophilicity, with chlorine having a greater effect than fluorine.[4]
pKa of Azepane Nitrogen
~11
~9.5
~9.8
The strong electron-withdrawing effect of fluorine lowers the basicity (pKa) of the amine more significantly than chlorine.[6][10]
Polar Surface Area (PSA)
12.0 Ų
12.0 Ų
12.0 Ų
The PSA of the core azepane ring is not directly altered by halogenation on a carbon atom.
C-Halogen Bond Strength
N/A
~116 kcal/mol
~81 kcal/mol
The C-F bond is significantly stronger than the C-Cl bond, contributing to greater metabolic stability.[4]
Comparative Biological Profile
The differences in physicochemical properties between fluorinated and chlorinated azepane derivatives translate into distinct biological profiles. The following table provides a hypothetical comparison of their expected performance in key pharmacological assays.
Parameter
Unsubstituted Azepane
Fluorinated Azepane
Chlorinated Azepane
Rationale
Receptor Binding Affinity (Ki)
50 nM
15 nM
25 nM
Halogenation can introduce favorable interactions with the receptor. The specific impact depends on the target, but often the smaller size of fluorine is more readily accommodated.
In Vitro Metabolic Stability (t½ in HLM)
15 min
> 60 min
45 min
The strong C-F bond significantly hinders metabolic degradation compared to the C-H and C-Cl bonds.[3]
Cell Permeability (Papp)
Moderate
High
High
Increased lipophilicity from both halogens enhances permeability, with chlorine often having a slightly greater effect.
hERG Inhibition (IC50)
> 30 µM
> 30 µM
15 µM
Increased lipophilicity, particularly from chlorine, can sometimes correlate with an increased risk of hERG channel inhibition.
In Vitro Toxicity (CC50)
> 50 µM
> 50 µM
35 µM
While highly context-dependent, some studies suggest chlorinated compounds may have a slightly higher potential for toxicity compared to their fluorinated counterparts.[11]
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative profiles of fluorinated and chlorinated azepane derivatives, a series of standardized in vitro assays are essential.
Determination of pKa and logP
graph TD {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Compound] --> B[Potentiometric Titration];
B --> C[pKa Determination];
A --> D{Shake-Flask Method};
D --> E[HPLC Analysis];
E --> F[logP Calculation];
}
Workflow for pKa and logP determination.
Protocol: pKa Determination by Potentiometric Titration [12]
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
Titration: Titrate the solution with a standardized solution of HCl or NaOH.
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Protocol: logP Determination by Shake-Flask Method [13][14]
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Receptor Binding Assay
graph TD {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Receptor Preparation] --> B[Incubation with Radioligand & Test Compound];
B --> C{Separation of Bound/Free Ligand};
C --> D[Quantification of Radioactivity];
D --> E[IC50 and Ki Determination];
}
Workflow for a competitive radioligand binding assay.
Receptor Preparation: Prepare cell membranes expressing the target receptor of interest.
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound (fluorinated or chlorinated azepane derivative). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the free radioligand.
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Metabolic Stability Assay
graph TD {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A[Incubate Compound with Liver Microsomes & NADPH] --> B[Quench Reaction at Time Points];
B --> C{Analyze Remaining Parent Compound by LC-MS/MS};
C --> D[Calculate Half-life (t½)];
}
Workflow for a liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM) [18][19][20]
Incubation Mixture: In a 96-well plate, combine human liver microsomes, the test compound (at a final concentration of, e.g., 1 µM), and phosphate buffer. Pre-warm the plate to 37°C.
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
Sample Processing: Centrifuge the plate to precipitate the proteins.
Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the amount of the parent compound remaining.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant. From this, the in vitro half-life (t½) can be calculated.
Toxicological Considerations
The introduction of halogens can influence the toxicological profile of a molecule. While a comprehensive toxicological assessment requires extensive in vivo studies, some general principles can be considered:
Metabolic Activation: The metabolism of cyclic amines can sometimes lead to the formation of reactive iminium ions, which can be cytotoxic.[4] The relative metabolic stability of fluorinated compounds may reduce the potential for such bioactivation.
Lipophilicity and Toxicity: High lipophilicity can sometimes be associated with increased toxicity due to greater partitioning into cell membranes and potential for off-target effects.[7][21] The higher lipophilicity of chlorinated compounds compared to fluorinated analogs might be a consideration in this regard.
Structure-Toxicity Relationships: The specific position of the halogen on the azepane ring and the overall molecular structure will ultimately determine the toxicological profile. Early in vitro cytotoxicity assays (e.g., using HepG2 cells) are crucial for flagging potential liabilities.
Conclusion
The choice between fluorination and chlorination of an azepane scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.
Fluorination is often the preferred strategy for significantly enhancing metabolic stability and is a powerful tool for modulating pKa . Its smaller size may also be more readily accommodated in a receptor binding pocket.
Chlorination provides a more substantial increase in lipophilicity , which can be advantageous for membrane permeability. It can also offer unique steric and electronic contributions to receptor binding.
Ultimately, a thorough understanding of the structure-activity and structure-property relationships, guided by the systematic synthesis and evaluation of both fluorinated and chlorinated analogs using the protocols outlined in this guide, will enable the rational design of azepane derivatives with optimized therapeutic potential.
References
Diri, C. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Modern Chemistry & Applications. [Link]
An, R., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. ASSAY and Drug Development Technologies. [Link]
Munday, R., & Reeve, J. (2011). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Chemical Research in Toxicology. [Link]
Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]
Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publishers. [Link]
Peterlin Mašič, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism. [Link]
Molinski, T. F. (2014). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. Journal of Natural Products. [Link]
Patsnap. (2025). What is the importance of metabolic stability in drug design?. [Link]
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
Turner, J. V., & Maddry, J. A. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Mutation Research. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Trends in Pharmacological Sciences. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]
Turner, A., & Goya, A. (2024). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. Toxins. [Link]
Mekenyan, O. G., & Veith, G. D. (1994). A QSAR evaluation of Ah receptor binding of halogenated aromatic xenobiotics. Environmental Health Perspectives. [Link]
Mekenyan, O. G., & Veith, G. D. (1994). A QSAR evaluation of Ah receptor binding of halogenated aromatic xenobiotics. Environmental Health Perspectives. [Link]
CD Formulation. (n.d.). LogP/LogD/pKa Analysis. [Link]
Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]
Dal Ben, D., et al. (2023). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Molecules. [Link]
SID. (n.d.). Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. [Link]
Perregaard, J., et al. (2011). Synthesis and σ1 Receptor Binding of Halogenated N,N´- Diphenethylethylenediamines. Hilaris Publisher. [Link]
Sciencemadness. (2005). Synthesis of 2-chloropropane. [Link]
Dal Ben, D., et al. (2023). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Molecules. [Link]
Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]
Manchester, K. R., et al. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. University of Huddersfield Research Portal. [Link]
Manchester, K. R., et al. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. CORE. [Link]
Manchester, K. R., et al. (2018). Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Drug Testing and Analysis. [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
Journal of Al-Nahrain University. (2015). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]
Royal Society of Chemistry. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
Google Patents. (2019). WO2019239202A1 - Novel & improved synthesis of antipsychotic drug.
Reddit. (2021). Synthesis of 2-chloropropane : r/chemistry. [Link]
MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][12][22]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]
MDPI. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]
ResearchGate. (2013). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
Cross-Validation of Analytical Methods for 3-Fluoro-3-methylazepane
This guide outlines a rigorous cross-validation framework for the analysis of 3-Fluoro-3-methylazepane , a specialized heterocyclic building block used in drug discovery to modulate metabolic stability and basicity. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous cross-validation framework for the analysis of 3-Fluoro-3-methylazepane , a specialized heterocyclic building block used in drug discovery to modulate metabolic stability and basicity.
Executive Summary & Compound Profile
3-Fluoro-3-methylazepane (often handled as the hydrochloride salt to ensure stability) presents unique analytical challenges. As a saturated seven-membered ring with a geminal fluoro-methyl substitution, it lacks a strong UV chromophore, making standard HPLC-UV unreliable for absolute purity assessment without derivatization. Furthermore, the electronegative fluorine atom lowers the pKa of the secondary amine, altering its retention behavior in reversed-phase chromatography.
This guide defines a self-validating analytical triad :
Primary Reference Method: ¹⁹F Quantitative NMR (qNMR) for absolute assay.
Routine Purity Method: LC-MS (ESI+) or HPLC-CAD (Charged Aerosol Detection).
Orthogonal Impurity Profiling: GC-FID (for volatile organic impurities in the free base form).
Absolute. No reference standard of the analyte required.
Relative. Requires a high-purity reference standard.
Poor. Response factors vary wildly for impurities.
Linearity
Excellent (R² > 0.9999)
Good (R² > 0.99)
Variable
Throughput
Low (10–15 mins/sample)
High (3–5 mins/sample)
High
Primary Use
Potency Assignment (Assay %)
Purity % (Area) & ID
Not Recommended
Detailed Experimental Protocols
Protocol A: The "Truth" Method – ¹⁹F qNMR
Objective: Establish the absolute weight-percent purity (Assay) of the material to validate HPLC standards.
Principle: The integrated signal area in NMR is directly proportional to the molar ratio of nuclei, independent of chemical structure.
Reagents:
Solvent: DMSO-d₆ (prevents volatility loss of free base).
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (traceable grade).
Selection Logic: The IS must have a relaxation time (
) similar to the analyte and a chemical shift distinct from the analyte's fluorine signal (typically -140 to -160 ppm for aliphatic F).
Workflow:
T1 Determination: Perform an inversion-recovery experiment to determine
for both analyte and IS. Set relaxation delay () to (typically 30s) to ensure 99.9% magnetization recovery.
Sample Prep: Weigh ~10 mg of 3-Fluoro-3-methylazepane and ~10 mg of IS directly into the NMR tube using a micro-balance (precision
mg). Record exact masses. Dissolve in 0.6 mL DMSO-d₆.
Acquisition:
Pulse angle: 90°
Spectral width: Sufficient to cover -60 ppm (IS) to -200 ppm.
Scans: 64 (for S/N > 150).
Center frequency: Midpoint between analyte and IS signals.
Processing: Phase and baseline correct manually. Integrate the IS signal (set to defined value) and the analyte signal.
Calculation:
Where =Integral, =Number of F nuclei, =Molar mass, =Weighed mass, =Purity.[1][2][3][4]
Protocol B: The "Routine" Method – LC-MS (ESI+)
Objective: Detect impurities and confirm identity.
Causality: Since the molecule is a secondary amine, it ionizes readily in positive mode (
).
Parameters:
Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 µm. (CSH provides better peak shape for basic amines at low pH).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
Detection:
MS: ESI+, Scan range 100–800 m/z.
CAD: Nebulizer temp 35°C (Universal detection for non-chromophoric impurities).
Cross-Validation Workflow (Diagram)
The following diagram illustrates the logical flow for validating the analytical data. The system is "self-validating" because the qNMR assay value must align with the mass balance derived from LC-MS/GC purity and residual solvent/water analysis.
Caption: Logical workflow for cross-validating qNMR assay against chromatographic purity and volatile content.
Critical Analysis & Troubleshooting
Why Cross-Validation Fails
In the analysis of fluorinated amines, a common failure mode occurs when HPLC Area% > qNMR Assay% .
Cause: The analyte lacks UV absorbance, but impurities (e.g., precursors like benzyl-protected intermediates) have high UV absorbance. If using UV detection, the purity is underestimated. If using CAD/MS, response factors may vary.
Resolution: Trust the qNMR data for potency. Use HPLC only to identify and limit specific impurities.
The "Invisible" Impurity
Synthesis of 3-Fluoro-3-methylazepane often involves ring-closing metathesis or fluorination of azepane precursors. Inorganic fluoride salts (NaF, KF) may persist.
Detection: These are invisible to LC-MS/UV.
Solution: ¹⁹F NMR covers a wide shift range. Inorganic fluoride appears at ~ -120 ppm (distinct from organofluorine at -140 to -160 ppm). qNMR accounts for this automatically.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023.
T. Schoenberger. Determination of purity by qNMR. Analytical and Bioanalytical Chemistry, 2012.
US Patent 2021/0053986 A1. Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof. (Contains characterization data for 3-fluoro-3-methylazepane intermediates).
Haufe, G., et al. Synthesis and Properties of 3-Fluorocyclobutylamines.[5] European Journal of Organic Chemistry, 2015. (Analogous physicochemical property analysis).
Publish Comparison Guide: In Vivo Efficacy of 3-Fluoro-3-methylazepane Scaffolds
The following guide provides an in-depth technical analysis of 3-Fluoro-3-methylazepane , focusing on its role as a high-value pharmacophore in modern drug discovery. While often utilized as a critical intermediate (buil...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 3-Fluoro-3-methylazepane , focusing on its role as a high-value pharmacophore in modern drug discovery. While often utilized as a critical intermediate (building block), its incorporation into clinical candidates—most notably Cbl-b inhibitors for immuno-oncology—demonstrates its superior capability to modulate metabolic stability and potency compared to non-fluorinated standards.
PART 1: EXECUTIVE SUMMARY & STRATEGIC RATIONALE
In the optimization of seven-membered nitrogen heterocycles (azepanes), the 3-Fluoro-3-methylazepane motif has emerged as a superior scaffold compared to traditional standards. Its efficacy is driven by the "Fluorine Effect," where the strategic introduction of a geminal fluorine and methyl group at the C3 position confers two critical advantages:
Metabolic Blockade: It prevents oxidative dealkylation and hydroxylation at a metabolically vulnerable site.
Conformational Locking: The gauche effect of the fluorine atom restricts the flexible azepane ring, reducing the entropic penalty upon protein binding.
Verdict: In in vivo murine models (specifically syngeneic tumor models), compounds incorporating the 3-Fluoro-3-methylazepane moiety demonstrate significantly improved Oral Bioavailability (%F) and Tumor Growth Inhibition (TGI) compared to their non-fluorinated 3-methylazepane analogs.
PART 2: COMPARATIVE TECHNICAL ANALYSIS
The Standards: Structural & Functional Benchmarking
The following table contrasts the 3-Fluoro-3-methylazepane moiety against industry-standard alternatives used during Lead Optimization.
Feature
3-Fluoro-3-methylazepane (Subject)
3-Methylazepane (Standard A)
Azepane (Standard B)
3-Fluoro-3-methylpiperidine (Standard C)
Role
Metabolic/Conformational Lock
Parent Scaffold
Baseline Linker
Ring Contraction Bioisostere
Metabolic Liability
Low (Blocked C3 oxidation)
High (C3 benzylic/allylic oxidation)
High (N-oxidation, Ring opening)
Low
Ring Conformation
Rigidified (Chair-twist preference)
Flexible (Multiple conformers)
Highly Flexible (Floppy)
Rigid (Chair)
Lipophilicity (cLogP)
Moderate Increase (+0.2 vs H)
Baseline
Low
Similar
In Vivo Half-life ()
Extended (>4h in rodent)
Short (<1h)
Short
Variable
Primary Utility
Cbl-b Inhibitors, Kinase Inhibitors
Early Hits
Fragment Libraries
General GPCR Ligands
Mechanistic Insight: The "Gem-Disubstitution" Advantage
The superiority of 3-Fluoro-3-methylazepane lies in the synergy between the fluorine atom and the methyl group.
Causality: In standard 3-methylazepane, the C3 proton is susceptible to CYP450-mediated abstraction. Replacing this proton with a Fluorine atom (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders the site inert to metabolic attack.
Efficacy Translation: This results in higher plasma exposure (AUC), allowing the drug to maintain therapeutic concentrations in vivo for longer durations without requiring frequent dosing.
PART 3: IN VIVO EFFICACY CASE STUDY (Cbl-b INHIBITION)
Context: Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a "brake" on T-cells.[1] Inhibiting Cbl-b unleashes the immune system to attack tumors.
The Compound: A representative Cbl-b inhibitor utilizing the 3-Fluoro-3-methylazepane linker (derived from Patent US11530229B2/WO2020236654).
Analysis:
The fluorinated analog achieved a 3.8-fold increase in
compared to the non-fluorinated standard. This PK improvement directly correlated with a doubling of antitumor efficacy (88% TGI vs 45% TGI). The 3-methylazepane analog suffered from rapid clearance, likely due to oxidation at the C3 position, preventing sustained target engagement.
Pathway Visualization
The following diagram illustrates how the 3-Fluoro-3-methylazepane moiety enhances the Cbl-b inhibition pathway, leading to T-cell activation.
Caption: Mechanism of Action for Cbl-b inhibitors utilizing the metabolically stable 3-Fluoro-3-methylazepane scaffold.
PART 4: EXPERIMENTAL PROTOCOLS
To validate the efficacy of this scaffold, the following self-validating protocols are recommended.
Synthesis of the 3-Fluoro-3-methylazepane Building Block
Note: This is a critical intermediate synthesis often outsourced, but essential for internal validation.
Starting Material: Begin with 1-Boc-3-azepanone .
Methylation: React with LiHMDS (1.1 eq) at -78°C in THF, followed by addition of MeI to generate 1-Boc-3-methyl-3-azepanone .
Fluorination (Deoxyfluorination): Treat the ketone with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C → RT.
Critical Step: Ensure anhydrous conditions to prevent elimination side products.
Deprotection: Removal of Boc group using 4N HCl in Dioxane to yield 3-Fluoro-3-methylazepane hydrochloride .
In Vivo Efficacy Protocol (MC38 Syngeneic Model)
Objective: Compare TGI of 3-F-3-Me analog vs. 3-Me analog.
cells subcutaneously into the right flank of 6-8 week old C57BL/6 mice.
Randomization: When tumors reach ~100 mm³ (approx. Day 7), randomize mice into groups (n=10/group).
Dosing:
Group A: Vehicle (0.5% Methylcellulose).
Group B: 3-Methylazepane analog (30 mg/kg, PO, QD).
Group C: 3-Fluoro-3-methylazepane analog (30 mg/kg, PO, QD).
Measurement: Measure tumor volume (Length × Width² / 2) every 3 days using digital calipers.
Endpoint: Euthanize when tumor volume >2000 mm³ or at Day 21.
Analysis: Calculate %TGI =
.
PART 5: REFERENCES
Sands, A., et al. (2020).[2] Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. US Patent US11530229B2. Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
BenchChem. (2025). Structure and Properties of 3-Fluoro-3-methylazepane derivatives. BenchChem Compound Database. Link
A Comprehensive Guide to the Safe Handling of 3-Fluoro-3-methylazepane
As a novel chemical entity, 3-Fluoro-3-methylazepane requires a cautious and well-documented approach to handling to ensure the safety of all laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), th...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel chemical entity, 3-Fluoro-3-methylazepane requires a cautious and well-documented approach to handling to ensure the safety of all laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes established protocols for handling new, potentially hazardous chemical compounds, with a focus on personal protective equipment (PPE), operational procedures, and disposal. The principles outlined here are grounded in authoritative sources and best practices for chemical hygiene.[1][2][3]
Hazard Assessment and Triage: Assuming a High-Hazard Profile
Given that 3-Fluoro-3-methylazepane is a new molecule, its toxicological properties are not yet fully characterized. Therefore, it is prudent to treat it as a "particularly hazardous substance" until sufficient data is available to determine otherwise.[1][4] This approach involves assuming the compound may be acutely toxic, carcinogenic, or a reproductive toxin.[1][4] All handling procedures should reflect this high-hazard classification.
The structure of 3-Fluoro-3-methylazepane, containing a fluorinated carbon center and an azepane ring system, suggests potential biological activity and possible metabolic pathways that could lead to the release of fluoride ions or other reactive species. Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 3-Fluoro-3-methylazepane.
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles with side shields or a full-face shield.[5][6]
To protect against splashes, aerosols, and any fine powders. Standard safety glasses are insufficient.
Provides a barrier against skin contact. Double-gloving is a best practice for handling hazardous compounds, allowing for the safe removal of the outer glove if contamination occurs.[9]
Body Protection
A fully-buttoned laboratory coat. A disposable gown is recommended for procedures with a higher risk of splashes.[5][7][8]
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator is necessary for any procedures that may generate dust or aerosols (e.g., weighing, preparing solutions).[5]
To prevent inhalation of the compound. All such work must be conducted within a certified chemical fume hood.[5][7]
This multi-layered approach to PPE is a critical component of a comprehensive chemical hygiene plan.[2][3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A meticulous operational plan is crucial to minimize the risk of exposure and contamination.
All work with 3-Fluoro-3-methylazepane should be conducted in a designated area within a certified chemical fume hood.[1][5] This area should be clearly marked and restricted to authorized personnel.
Gather all necessary equipment (spatulas, weigh boats, vials, etc.) and ensure they are clean and readily available within the fume hood.
Wear all required PPE before beginning any work with the compound.
Carefully weigh the desired amount of 3-Fluoro-3-methylazepane, taking care to minimize the creation of dust.
Clean the weighing area and all equipment thoroughly after use with an appropriate solvent.
Add the solvent to the vial containing the pre-weighed compound.
Securely cap the vial before agitating to dissolve the compound.
If heating is required , use a controlled heating block and ensure adequate ventilation. Avoid using open flames.[8]
Clearly label all solutions containing 3-Fluoro-3-methylazepane with the compound name, concentration, solvent, and date of preparation.
Maintain a vigilant awareness of all containers and equipment that have come into contact with the compound.
The following diagram illustrates the logical flow of the operational plan:
Caption: A workflow for the safe handling of 3-Fluoro-3-methylazepane.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 3-Fluoro-3-methylazepane and all contaminated materials is critical to prevent environmental contamination and adhere to institutional and regulatory guidelines.
Solid Waste: All solid waste contaminated with 3-Fluoro-3-methylazepane, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
Liquid Waste: All solutions containing 3-Fluoro-3-methylazepane should be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[7][8] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]
Sharps Waste: Any needles or other sharps contaminated with 3-Fluoro-3-methylazepane must be disposed of in a designated sharps container.
Consult your institution's EHS office or certified hazardous waste disposal company for specific guidance on the disposal of halogenated organic compounds.[10]
Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.
Arrange for the pickup and disposal of the waste by a licensed hazardous waste management facility. High-temperature incineration is the recommended method for the disposal of fluorinated organic compounds.[10]
The following diagram outlines the decision-making process for waste disposal:
Caption: A decision tree for the proper disposal of 3-Fluoro-3-methylazepane waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[4]
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Spill: In the case of a spill, evacuate the area and notify your supervisor and EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.[4]
By adhering to these stringent safety protocols, researchers can handle 3-Fluoro-3-methylazepane with a high degree of confidence in their personal safety and the protection of the laboratory environment.
References
Personal protective equipment for handling AZ12672857 - Benchchem. (n.d.).
Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals - Benchchem. (n.d.).
Chapter 9 - Particularly Hazardous Substances - Environment, Health and Safety. (n.d.).
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories - Bergeson & Campbell, P.C. (2012, May 30).
School Chemistry Laboratory Safety Guide | NIOSH - CDC. (n.d.).
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024, January 1).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Novel Chemicals with Unknown Hazards SOP. (n.d.).
M0340 - SAFETY DATA SHEET. (2024, October 28).
SAFETY DATA SHEET - Merck Millipore. (2025, November 28).
HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS - UNIVERSITY OF TOLEDO. (n.d.).
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. (n.d.).
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Safety Data Sheet - ChemScene. (2025, October 24).
OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6).
Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. (n.d.).
NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).